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Compound of Interest

Compound Name: CNX-500

Cat. No.: B2930071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo dosage

information and experimental protocols for CNX-500, a covalent probe of the Bruton's tyrosine

kinase (Btk) inhibitor CC-292. Due to the limited public data on CNX-500, this document also

includes relevant data from studies on its active component, CC-292 (spebrutinib), and other

well-characterized Btk inhibitors like PCI-32765 (ibrutinib) and acalabrutinib to provide a

broader context for preclinical study design.

Data Presentation: In Vivo Dosage of Btk Inhibitors
The following table summarizes quantitative data from in vivo animal studies involving CC-292

and other relevant Btk inhibitors. It is crucial to note that optimal dosage for CNX-500 may vary

depending on the specific animal model, disease state, and experimental endpoint. The

provided data should serve as a starting point for dose-range-finding studies.
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Animal
Model

Compound Dosage
Route of
Administrat
ion

Frequency/
Duration

Key
Outcomes/
Observatio
ns

Mouse CC-292 50 mg/kg Oral Single dose

Resulted in

complete

inhibition of

Btk protein in

the spleen.[1]

Rat CC-292
3, 30, or 100

mg/kg
Oral Single dose

Demonstrate

d dose-

dependent

plasma

concentration

and Btk

occupancy.

Mouse
PCI-32765

(Ibrutinib)

1.56, 3.125,

6.25, and

12.5

mg/kg/day

Oral
Daily for 18

days

Dose-

dependently

inhibited

clinical

scores in a

collagen-

induced

arthritis

model, with

an ED50 of

2.6

mg/kg/day.[2]

Mouse
PCI-32765

(Ibrutinib)

3.125, 12.5,

or 50

mg/kg/day

Oral
Daily for 11

days

Markedly

inhibited

clinical

arthritis

scores at all

doses.[1]
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Mouse
PCI-32765

(Ibrutinib)
10 mg/kg Oral Single dose

Led to rapid

and complete

inhibition of

Btk in the

spleen.[3]

Mouse
PCI-32765

(Ibrutinib)
50 mg/kg Oral Not specified

Inhibited the

growth of

DOHH2 and

WSU-DLCL2

xenografts.[3]

Mouse Acalabrutinib
0.1 to 30

mg/kg
Oral Single dose

Similar in vivo

potency to

ibrutinib in

inhibiting B-

cell

activation.[4]

Dog Acalabrutinib
2.5 to 20

mg/kg
Oral

Every 12 or

24 hours

Generally

well-tolerated

with an

overall

response rate

of 25% in a

B-cell

lymphoma

model.[5]

Signaling Pathway
CNX-500 is a probe consisting of the covalent Btk inhibitor CC-292 linked to biotin. CC-292

selectively and irreversibly binds to the cysteine-481 residue in the active site of Bruton's

tyrosine kinase (Btk). This action blocks the downstream signaling cascade initiated by the B-

cell receptor (BCR), which is crucial for B-cell proliferation, survival, and activation.
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Btk Signaling Pathway Inhibition by CNX-500.

Experimental Workflow
A typical in vivo study to evaluate the efficacy of CNX-500 involves several key stages, from

animal model selection and preparation to data analysis. The following diagram outlines a

general workflow.
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General Experimental Workflow for In Vivo Studies.

Experimental Protocols
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The following are generalized protocols for the administration of compounds to mice. Note:

Specific dosages for CNX-500 administered via intravenous, subcutaneous, or intraperitoneal

routes have not been reported in the public domain. Researchers should perform dose-

escalation studies to determine the optimal and maximum tolerated dose (MTD) for their

specific model and experimental conditions.

Oral Gavage Administration Protocol (Mouse)
This protocol is based on the reported oral administration of CC-292 in mice.[1]

Materials:

CNX-500

Vehicle (e.g., 0.5% methylcellulose)

Sterile water

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

Syringes (1 mL)

Balance

Vortex mixer

Procedure:

Animal Preparation: Weigh each mouse to determine the correct volume of the dosing

solution to administer.

CNX-500 Formulation:

Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

Calculate the required amount of CNX-500 to achieve the desired concentration (e.g., for

a 50 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 5 mg/mL).

Suspend the calculated amount of CNX-500 in the vehicle.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2930071?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919935/
https://www.benchchem.com/product/b2930071?utm_src=pdf-body
https://www.benchchem.com/product/b2930071?utm_src=pdf-body
https://www.benchchem.com/product/b2930071?utm_src=pdf-body
https://www.benchchem.com/product/b2930071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

Administration:

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head

movement.

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to

estimate the correct insertion depth.

With the mouse's head tilted slightly upwards, gently insert the gavage needle into the

esophagus. The needle should pass with minimal resistance.

Slowly administer the prepared CNX-500 suspension.

Carefully withdraw the needle.

Monitor the animal for a few minutes post-administration to ensure there are no adverse

effects.

Intravenous (IV) Injection Protocol (Mouse - Tail Vein)
Materials:

CNX-500

Sterile, pyrogen-free vehicle suitable for IV injection (e.g., saline, PBS)

27-30 gauge needles

1 mL syringes

Mouse restrainer

Heat lamp or warming pad

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2930071?utm_src=pdf-body
https://www.benchchem.com/product/b2930071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Preparation: Place the mouse in a restrainer. To promote vasodilation of the tail

veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a

few minutes.

CNX-500 Formulation:

Dissolve CNX-500 in a sterile, pyrogen-free vehicle to the desired concentration. Ensure

complete dissolution. The final formulation should be filtered through a 0.22 µm sterile

filter.

Injection:

Swab the tail with 70% ethanol.

Identify one of the lateral tail veins.

Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be

indicated by a flash of blood in the hub of the needle.

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the

vein; withdraw and re-attempt at a more proximal site.

After injection, withdraw the needle and apply gentle pressure to the injection site with

sterile gauze to prevent bleeding.

Return the mouse to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Injection Protocol (Mouse)
Materials:

CNX-500

Sterile vehicle (e.g., saline, PBS)

25-27 gauge needles

1 mL syringes
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Procedure:

Animal Preparation: Gently restrain the mouse by scruffing the loose skin over the shoulders.

CNX-500 Formulation: Prepare the CNX-500 solution or suspension in a sterile vehicle at the

desired concentration.

Injection:

Lift the skin to form a "tent" in the dorsal (scruff) or flank region.

Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no

blood should appear in the syringe).

Inject the solution, which will form a small bleb under the skin.

Withdraw the needle and gently massage the area to aid dispersion.

Return the mouse to its cage and monitor.

Intraperitoneal (IP) Injection Protocol (Mouse)
Materials:

CNX-500

Sterile vehicle (e.g., saline, PBS)

25-27 gauge needles

1 mL syringes

Procedure:

Animal Preparation: Restrain the mouse by scruffing and turn it to expose the abdomen. Tilt

the mouse's head slightly downwards to move the abdominal organs away from the injection

site.
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CNX-500 Formulation: Prepare the CNX-500 solution or suspension in a sterile vehicle at the

desired concentration.

Injection:

Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent

damage to the bladder and cecum.

Insert the needle, bevel up, at a 10-20 degree angle.

Gently pull back on the plunger to ensure no aspiration of urine or intestinal contents.

Inject the solution into the peritoneal cavity.

Withdraw the needle.

Return the mouse to its cage and monitor for any signs of distress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for CNX-500 in In Vivo
Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2930071#cnx-500-dosage-for-in-vivo-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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